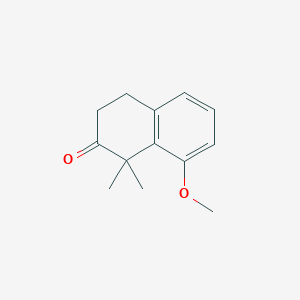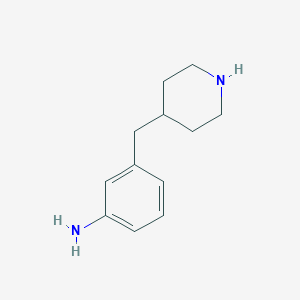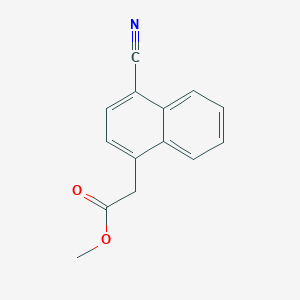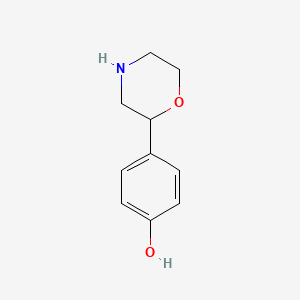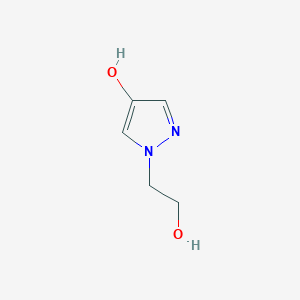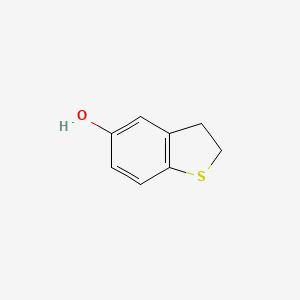
2,3-dihydro-1-benzothiophen-5-ol
描述
2,3-dihydro-1-benzothiophen-5-ol is an organic compound with the molecular formula C8H8OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a fused benzene and thiophene ring system, with a hydroxyl group attached to the benzene ring. Benzothiophenes are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1-benzothiophen-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-mercaptobenzaldehyde with acetic anhydride, followed by reduction of the resulting intermediate . Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form the benzothiophene core .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves the use of metal-catalyzed reactions due to their efficiency and selectivity. For example, the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been developed to produce chiral 2,3-dihydrobenzo[b]thiophene derivatives with high yields and enantioselectivities .
化学反应分析
Types of Reactions
2,3-dihydro-1-benzothiophen-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
科学研究应用
2,3-dihydro-1-benzothiophen-5-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3-dihydro-1-benzothiophen-5-ol involves its interaction with various molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in inflammation and cancer . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
相似化合物的比较
Similar Compounds
Benzothiophene: The parent compound of 2,3-dihydro-1-benzothiophen-5-ol, used in the synthesis of pharmaceuticals like raloxifene and zileuton.
Thianaphthene: Another sulfur-containing heterocycle with similar chemical properties.
Thioindigo: A dye derived from benzothiophene, used in the textile industry.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives. This functional group allows for additional hydrogen bonding interactions, enhancing the compound’s solubility and potential for further chemical modifications .
属性
CAS 编号 |
129478-13-3 |
|---|---|
分子式 |
C8H8OS |
分子量 |
152.22 g/mol |
IUPAC 名称 |
2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 |
InChI 键 |
ZYMXZSZJIUOWDL-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=C1C=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
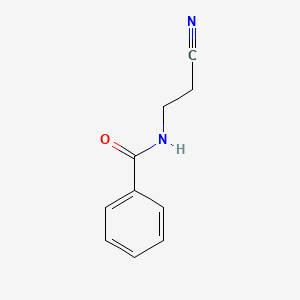
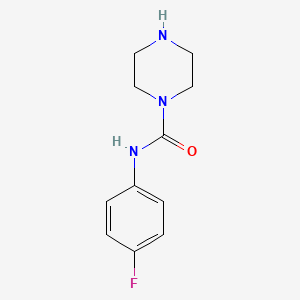
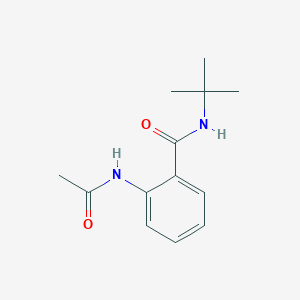
![Ethyl 3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8797709.png)
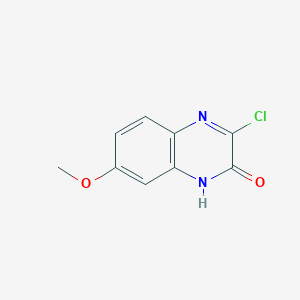

![tert-butyl (2S)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B8797729.png)
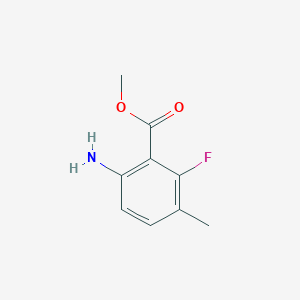
![4-[2-(Piperidin-1-yl)ethyl]phenol](/img/structure/B8797743.png)
